6-(3-Thienyl)nicotinaldehyde

Description

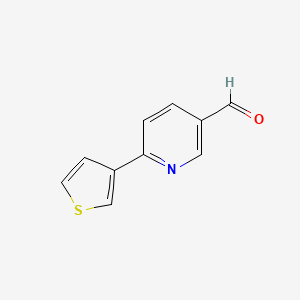

6-(3-Thienyl)nicotinaldehyde (CAS: 834884-60-5) is a heterocyclic aldehyde featuring a pyridine ring substituted with a thiophene (3-thienyl) group at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₇NOS, with a molecular weight of 189.24 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and radiopharmaceuticals. Its aldehyde group enables diverse conjugation reactions, such as oxime formation or nucleophilic additions, making it valuable for constructing complex molecules like maleimide-functionalized prosthetic groups for fluorine-18 radiolabeling .

Properties

IUPAC Name |

6-thiophen-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-1-2-10(11-5-8)9-3-4-13-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJYLCWTCJHNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-60-5 | |

| Record name | 6-(thiophen-3-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thienyl)nicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with nicotinaldehyde and a thienyl derivative.

Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Procedure: The nicotinaldehyde and thienyl derivative are combined with the palladium catalyst and base in the solvent. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 6-(3-Thienyl)nicotinic acid.

Reduction: 6-(3-Thienyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Thienyl)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Thienyl)nicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The thienyl and aldehyde groups can form hydrogen bonds or participate in other non-covalent interactions, affecting molecular pathways and targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 6-(3-Thienyl)nicotinaldehyde, highlighting differences in substituents, synthesis routes, and applications:

Biological Activity

6-(3-Thienyl)nicotinaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms, and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring attached to a nicotinaldehyde moiety. Its molecular formula is , with a molecular weight of approximately 189.24 g/mol. The compound features a pyridine-like nitrogen atom within the nicotinaldehyde structure, contributing to its potential biological activities and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Cancer Research : This compound has been studied for its effects on leukemia cells. It acts as a supplement to replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitor APO866. The supplementation with this compound was found to prevent oxidative stress, mitochondrial dysfunction, and ATP depletion induced by APO866 .

- Structural and Vibrational Studies : The compound has been utilized in structural studies where its Fourier transform infrared (FTIR), Raman, and UV-visible spectra have been recorded. These studies have shown good agreement between theoretical and experimental parameters for structural characteristics .

- Nonlinear Optical Properties : this compound has also been explored for its nonlinear optical (NLO) properties, which are critical in various photonic applications .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here is a comparative table highlighting some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-(Dimethylamino)nicotinaldehyde | Contains dimethylamino group | Enhanced solubility and potential bioactivity |

| 3-Pyridinecarboxaldehyde | Pyridine ring without thiophene | Simpler structure with different reactivity |

| 5-(Thiophen-3-yl)nicotinaldehyde | Similar thiophene attachment | Different substitution pattern on the thiophene |

The unique incorporation of both a thiophene and a nicotinaldehyde moiety in this compound sets it apart from these similar compounds, potentially offering distinct advantages in specific applications .

Case Studies and Research Findings

- Leukemia Cell Studies : A study demonstrated that treatment with this compound significantly mitigated the adverse effects caused by the NAMPT inhibitor APO866 in leukemia cells. This suggests its potential as a therapeutic agent in cancer treatment .

- Spectroscopic Analysis : In structural studies, various spectroscopic techniques confirmed the stability and characteristics of the compound under different conditions, reinforcing its applicability in both research and potential therapeutic contexts .

Safety Considerations

As with many organic compounds, caution should be exercised when handling this compound due to the lack of specific safety data available. General safety protocols should be followed to minimize exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.